3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
Overview
Description
Fluorophenyl compounds are a class of organic compounds that contain a phenyl group substituted with one or more fluorine atoms . They are used in the synthesis of various pharmaceutical and agrochemical products due to their unique properties .
Synthesis Analysis
The synthesis of fluorinated pyrazoles often involves a multi-step process. For example, a fluorinated pyrazole was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) analysis .Chemical Reactions Analysis
Fluorophenyl compounds can undergo various chemical reactions. For instance, a study reported the reaction of a fluorinated pyrazoline with malononitrile, leading to the formation of a fluorinated trisubstituted pyrazole .Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds can be determined using various techniques. For example, the molecular formula and average mass of 3-(4-Fluorophenyl)propanoic acid, a related compound, were determined to be C9H9FO2 and 168.165 Da, respectively .Scientific Research Applications
Synthesis and Molecular Characterization
Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including those with the 4-fluorophenyl group, have been synthesized and characterized using various methods such as X-ray single crystal structure determination. These compounds are important in novel drug discovery due to their diverse biological properties (Loh et al., 2013).
Crystal Structure Analysis : The crystal structures of certain pyrazole derivatives, including those with 4-fluorophenyl groups, have been extensively studied. This research is critical for understanding the physical and chemical properties of these compounds (Jasinski et al., 2012).
Biological Applications and Drug Efficacy
Antioxidant and Anti-Cancer Properties : Some pyrazole derivatives have shown promising antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies have also been carried out to examine their interaction with specific enzymes related to diseases like inflammation and breast cancer (Thangarasu et al., 2019).
Antiviral Activity : Certain pyrazole-based heterocycles have demonstrated antiviral activity, specifically against Herpes simplex type-1 (HSV-1). This indicates their potential use in the development of new antiviral drugs (Dawood et al., 2011).
Cytotoxic Activity : Some pyrazole-5-carbohydrazide derivatives have exhibited cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Zhang et al., 2011).
Other Applications
Corrosion Protection : Pyrazole-carbohydrazide compounds have been investigated for their corrosion protection behavior on mild steel in acidic solutions. This research is crucial for industrial applications, especially in environments where corrosion is a significant concern (Paul et al., 2020).
Antibacterial Activity : Pyrazole derivatives have been synthesized and evaluated for their antibacterial activity, especially as potential DNA gyrase inhibitors, which is a critical target in the development of new antibacterial drugs (Sun et al., 2013).
Molecular Docking Studies : Extensive quantum chemical studies have been carried out on pyrazole derivatives for industrial and biological importance. These studies include molecular docking to assess potential interactions with biological targets (Pillai et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular functions . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cancer cell lines . For instance, some compounds selectively inhibited the growth of LNCaP cells, a prostate cancer cell line .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds . For example, a synthesized pyridazinone analog showed anti-corrosion characteristics on carbon steel in a 1-M HCl medium .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMBCBYXYBFLNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406126 | |
Record name | 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763111-29-1 | |
Record name | 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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